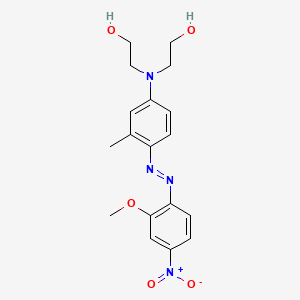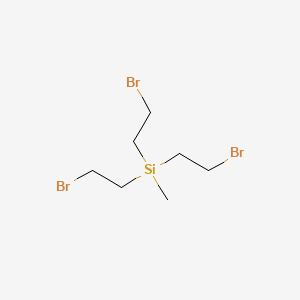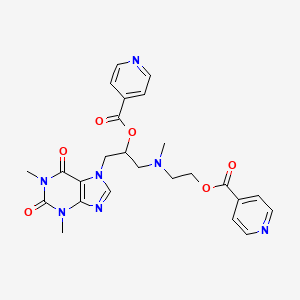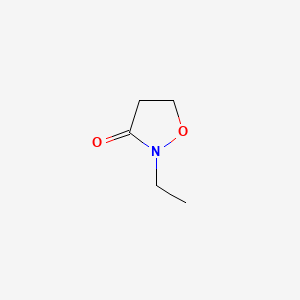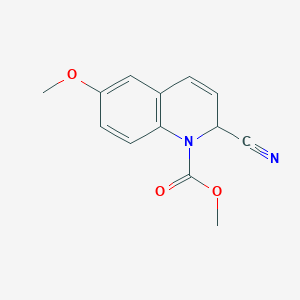
1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester is a chemical compound with the molecular formula C12H10N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-6-methoxybenzothiazole from p-anisidine.
Iodination: The 2-amino-6-methoxybenzothiazole is then converted into 2-iodo-6-methoxybenzothiazole using a diazotization-iodination method.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Quinoline derivatives with different substituents replacing the methoxy group.
Applications De Recherche Scientifique
1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The cyano group and quinoline ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2-Cyano-6-methoxybenzothiazole: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar quinoline structures but different functional groups.
Uniqueness: 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methoxy-, methyl ester is unique due to the presence of both the cyano and methoxy groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
40448-92-8 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
methyl 2-cyano-6-methoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-5-6-12-9(7-11)3-4-10(8-14)15(12)13(16)18-2/h3-7,10H,1-2H3 |
Clé InChI |
UALWQVCLEBEYTK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(C=C2)C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


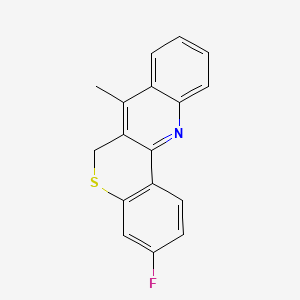

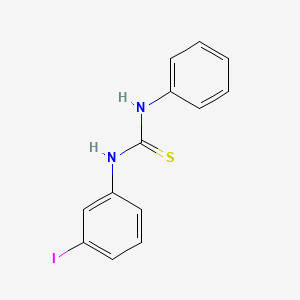
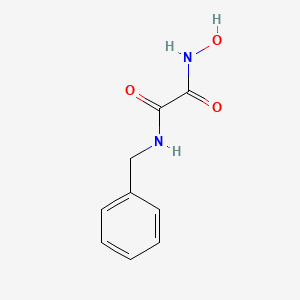

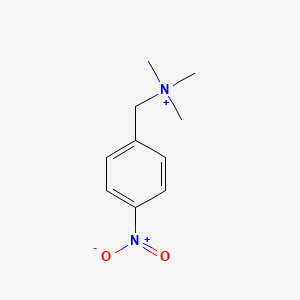
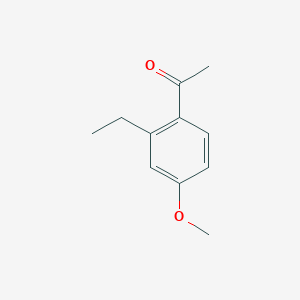
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
